molecular formula C28H34N4O4 B7708091 N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide

N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide

Cat. No.: B7708091
M. Wt: 490.6 g/mol
InChI Key: SOBNWHMGAMRDDA-UHFFFAOYSA-N
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Description

“N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide” is a compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . This class of compounds has been the subject of research for over 100 years, with studies focusing on their synthesis, photophysical properties, and biological activities .


Synthesis Analysis

The synthesis of this compound involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinoline-3-amine to form the desired product.


Chemical Reactions Analysis

The main methods of synthesis for this class of compounds include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . In one reaction mixture, only traces of two 1H-pyrazolo[3,4-b]quinolines were found .

Future Directions

While specific future directions for this compound are not mentioned, the research on 1H-pyrazolo[3,4-b]quinolines continues to be active, with ongoing studies focusing on their synthesis, functionalization, and applications .

Properties

IUPAC Name

N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O4/c1-6-10-13-32-27-21(15-19-12-11-18(5)14-22(19)29-27)26(31-32)30-28(33)20-16-23(34-7-2)25(36-9-4)24(17-20)35-8-3/h11-12,14-17H,6-10,13H2,1-5H3,(H,30,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBNWHMGAMRDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC(=C(C(=C4)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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